molecular formula C8H10N2O B3361097 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS No. 911826-23-8

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Cat. No. B3361097
M. Wt: 150.18
InChI Key: AISPYYSYCMREFI-UHFFFAOYSA-N
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Patent
US07884109B2

Procedure details

A catalytic amount of Pd/C (9 mg) was added to a solution of 4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine (88 mg) in MeOH (5 mL). The flask closed with a septum, evacuated under house vacuum and hydrogen added via balloon. The resulting suspension was stirred at RT for 60 min, when the H2 balloon was removed, the mixture evacuated and filtered through a plug of celite, that was thoroughly rinsed with MeOH. Removal of the solvents gave the titled compound (73 mg), NMR CDCl3 1H δ 8.1 (dd, 1H), 7.7 (dd, 1H), 6.9 (dd, 1H), 4.5-4.3 (m, 2H), 4.1 (dd, 1H), 2.2 (m, 1H), 1.9 (m, 1H), 1.6 (br s, 2H); MH+=151.
Name
4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[O:7][CH2:6][CH2:5]1)=[N+]=[N-]>CO.[Pd]>[O:7]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:13]2[CH:4]([NH2:1])[CH2:5][CH2:6]1

Inputs

Step One
Name
4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Quantity
88 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1CCOC2=NC=CC=C21
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
9 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at RT for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask closed with a septum
CUSTOM
Type
CUSTOM
Details
evacuated under house vacuum and hydrogen
ADDITION
Type
ADDITION
Details
added via balloon
CUSTOM
Type
CUSTOM
Details
when the H2 balloon was removed
CUSTOM
Type
CUSTOM
Details
the mixture evacuated
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite, that
WASH
Type
WASH
Details
was thoroughly rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
Removal of the solvents

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
O1CCC(C=2C1=NC=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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